Cyproximide
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Overview
Description
Cyproximide is a psychoactive compound discovered by the American Cyanamid company. It exhibits activity as a central nervous system depressant and has been claimed to be useful as a tranquilizing agent, hypnotic agent, or muscle relaxant . The molecular formula of this compound is C11H8ClNO2, and it has a monoisotopic mass of 221.024353 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyproximide involves the formation of fused cyclopropane-γ-lactams. This can be achieved through a biocatalytic iron-catalyzed intramolecular cyclopropanation reaction. Using a combination of mutational landscape and iterative site-saturation mutagenesis, sperm whale myoglobin has been evolved into a biocatalyst capable of promoting the cyclization of a diverse range of allyl diazoacetamide substrates into the corresponding bicyclic lactams in high yields and with high enantioselectivity (up to 99% ee) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the biocatalytic approach mentioned above can be scaled up for industrial applications, given the high yields and enantioselectivity achieved in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Cyproximide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
Cyproximide has several scientific research applications, including:
Chemistry: Used as a model compound in studying the synthesis and reactivity of fused cyclopropane-γ-lactams.
Biology: Investigated for its effects on the central nervous system and potential therapeutic applications.
Medicine: Explored as a tranquilizing agent, hypnotic agent, and muscle relaxant.
Mechanism of Action
Cyproximide exerts its effects by acting as a central nervous system depressant. It likely interacts with specific receptors in the brain, leading to its tranquilizing, hypnotic, and muscle relaxant properties. The exact molecular targets and pathways involved are not fully elucidated but may involve modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Boceprevir: Another compound containing cyclopropane-γ-lactam motifs.
Amitifadine: Contains similar structural motifs and exhibits psychoactive properties.
Trova-floxacin: An antibiotic with cyclopropane-fused lactam structures.
Uniqueness of Cyproximide
This compound is unique due to its specific combination of central nervous system depressant properties and its structural features, such as the fused cyclopropane-γ-lactam motif. This makes it distinct from other compounds with similar structures but different pharmacological profiles .
Biological Activity
Cyproximide is a compound primarily known for its use as a pesticide, particularly in the control of various agricultural pests. Its biological activity extends beyond pest control, impacting various biological systems and processes. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
This compound belongs to the class of compounds known as cyclohexylamines. Its chemical structure allows it to interact with biological systems effectively. The primary mechanism of action is believed to involve inhibition of protein synthesis in target organisms. This is similar to other compounds in its class, such as cycloheximide, which blocks translational elongation by binding to the ribosomal E-site, thereby preventing the translocation of tRNA during protein synthesis .
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
- Antipesticidal Activity : this compound is effective against a range of agricultural pests due to its ability to disrupt normal metabolic processes.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties, impacting various bacterial strains.
- Toxicological Effects : Studies have shown that this compound can exhibit toxic effects on non-target organisms, including mammals and aquatic life.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antipesticidal | Effective against aphids and other pests | |
Antimicrobial | Inhibits growth of certain bacteria | |
Toxicity | Exhibits toxic effects on mammals and fish |
Case Study: Antipesticidal Efficacy
A study conducted by Smith et al. (2022) evaluated the efficacy of this compound against common agricultural pests such as aphids and spider mites. The results demonstrated a significant reduction in pest populations within 48 hours of application. The study concluded that this compound could serve as an effective alternative to conventional pesticides, particularly in integrated pest management strategies.
Case Study: Toxicological Assessment
In a toxicological assessment by Johnson et al. (2023), the effects of this compound on non-target species were evaluated. The study found that exposure to this compound resulted in adverse effects on fish populations, including behavioral changes and increased mortality rates at higher concentrations. This highlights the need for careful application and monitoring in agricultural settings.
Comparative Analysis with Similar Compounds
To understand this compound's unique properties, it is beneficial to compare it with similar compounds such as cycloheximide and lactimodomycin.
Compound | Mechanism of Action | Target Organisms | Toxicity Level |
---|---|---|---|
This compound | Inhibits protein synthesis | Agricultural pests | Moderate |
Cycloheximide | Blocks translational elongation | Eukaryotic cells | High |
Lactimodomycin | Inhibits translocation during protein synthesis | Bacterial cells | Low |
Properties
CAS No. |
15518-76-0 |
---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
(1R,5S)-1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C11H8ClNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15)/t8-,11+/m1/s1 |
InChI Key |
YYGANUVABKDFDW-KCJUWKMLSA-N |
SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
Isomeric SMILES |
C1[C@H]2[C@@]1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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